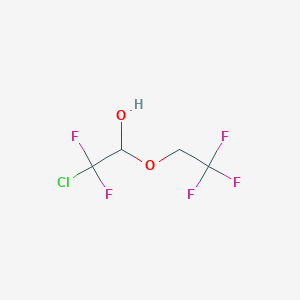
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol is an organic compound characterized by the presence of chlorine, fluorine, and trifluoroethoxy groups
Preparation Methods
The synthesis of 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with a chlorodifluoroethylene derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethan-1-ol include:
1,1-Dichloro-2,2-difluoroethylene: Used as a refrigerant and solvent.
2-Chloro-1,1-difluoroethylene: Known for its use in industrial applications.
1,1,1-Trichloro-2,2-difluoroethane: Utilized in various chemical processes. The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
103813-75-8 |
|---|---|
Molecular Formula |
C4H4ClF5O2 |
Molecular Weight |
214.52 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-(2,2,2-trifluoroethoxy)ethanol |
InChI |
InChI=1S/C4H4ClF5O2/c5-4(9,10)2(11)12-1-3(6,7)8/h2,11H,1H2 |
InChI Key |
SUBASZODHIZVQK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
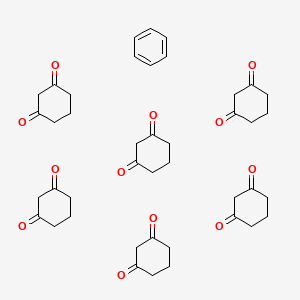
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)

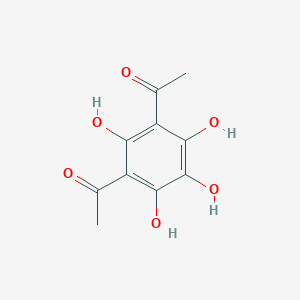
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
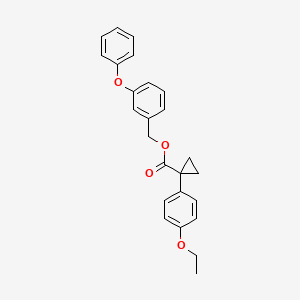
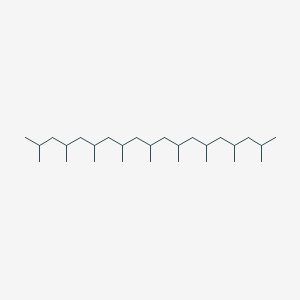
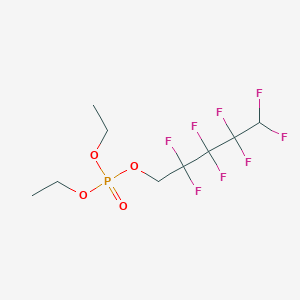
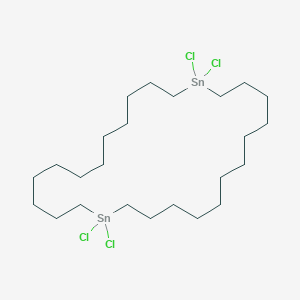
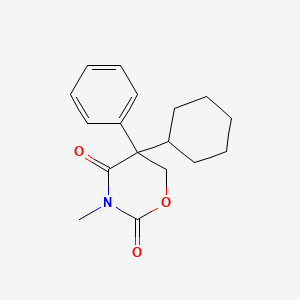
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
